molecular formula C22H22ClN3O4S B2952340 N-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)thioxomethyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamide CAS No. 883031-66-1

N-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)thioxomethyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamide

Cat. No.: B2952340
CAS No.: 883031-66-1
M. Wt: 459.95
InChI Key: UTEYBGBPPVQZQK-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a formamide backbone with two distinct substituents:

  • 3-(2-Chlorophenyl)-5-methylisoxazol-4-yl group: A heterocyclic isoxazole ring substituted with a 2-chlorophenyl moiety and a methyl group at position 4. Isoxazoles are known for their metabolic stability and role in drug design due to their hydrogen-bonding capacity .
  • (2-(3,4-Dimethoxyphenyl)ethyl)amino-thioxomethyl group: A phenethylamine derivative with 3,4-dimethoxy substitutions and a thioxomethyl (-NH-CS-) linkage.

Synthesis pathways for analogous compounds often involve carbodiimide-mediated coupling (e.g., EDC·HCl and HOBt) for amide bond formation, as seen in , or multi-step protocols involving heterocyclic ring assembly (e.g., oxadiazole or thiazole derivatives in ) .

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethylcarbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4S/c1-13-19(20(26-30-13)15-6-4-5-7-16(15)23)21(27)25-22(31)24-11-10-14-8-9-17(28-2)18(12-14)29-3/h4-9,12H,10-11H2,1-3H3,(H2,24,25,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEYBGBPPVQZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(=S)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)thioxomethyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamide, with the CAS number 883031-66-1, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C22H22ClN3O4S
  • Molecular Weight : 459.95 g/mol
  • Structure : The compound features a thioxomethyl group linked to an isoxazole moiety and a dimethoxyphenyl ethylamine structure.

Biological Activity

The biological activity of this compound has been investigated in various studies, primarily focusing on its anti-cancer properties and mechanisms of action.

Antitumor Activity

Research indicates that compounds similar in structure to this compound exhibit significant antitumor activity. For instance, derivatives of isoxazole have shown efficacy in inhibiting cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

  • Cell Cycle Arrest : Studies have demonstrated that similar compounds can induce G2/M phase arrest in cancer cells, leading to reduced cell viability .
  • Apoptosis Induction : The compound may trigger apoptotic pathways, which are crucial for eliminating cancerous cells. This is often mediated through the activation of caspases and the release of cytochrome c from mitochondria.
  • DNA Interaction : While some derivatives intercalate with DNA, leading to inhibition of replication, the specific interactions of this compound with DNA remain to be fully elucidated.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds structurally related to this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in low micromolar range.
Study 2Observed induction of apoptosis in human breast cancer cells through mitochondrial pathways.
Study 3Reported enhancement of chemosensitivity when combined with standard chemotherapy agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to structurally related molecules from the provided evidence, focusing on substituents, functional groups, and hypothesized properties.

Table 1: Key Structural and Functional Comparisons

Compound Name (Reference) Key Substituents/Functional Groups Hypothesized Properties
Target Compound 2-Chlorophenyl, 5-methylisoxazole, 3,4-dimethoxyphenethyl, thioxomethyl High lipophilicity (dimethoxy), potential CNS activity (chlorophenyl), metabolic stability (isoxazole/thioxo)
(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)-N-(2-(3,4-dimethoxyphenyl)ethyl)formamide 2,6-Dichlorophenyl, 5-methylisoxazole, 3,4-dimethoxyphenethyl Increased halogen bonding (di-Cl), reduced solubility vs. mono-Cl derivatives
3-Chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide 3-Chlorobenzamide, hydroxy-isopropyl Enhanced aqueous solubility (hydroxy group), reduced membrane permeability
3-(2-Chlorophenyl)-5-methyl-4-isoxazolylmethanone 2-Chlorophenyl, piperazinyl-trifluoromethylpyridine Improved target affinity (piperazine), metabolic susceptibility (ketone vs. formamide)

Key Findings:

Substituent Effects: Chlorophenyl Position: Mono-chloro substitution (2-position in the target) balances lipophilicity and solubility better than 2,6-dichloro derivatives, which may exhibit higher crystallinity and lower bioavailability . Methoxy Groups: The 3,4-dimethoxy motif in the target compound likely enhances blood-brain barrier penetration compared to non-methoxy analogs . Thioxomethyl vs. Oxo: The thioxo (-CS-) group in the target may confer greater resistance to enzymatic hydrolysis compared to oxo (-CO-) analogs, as seen in thiourea derivatives .

Heterocyclic Core :

  • Isoxazole rings (target compound) exhibit greater metabolic stability than thiazole or oxadiazole derivatives () due to reduced susceptibility to oxidative cleavage .
  • Piperazine-containing analogs () show enhanced receptor binding but may suffer from faster clearance due to basic nitrogen centers .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, the use of dimethylformamide (DMF) as a solvent facilitates nucleophilic substitution reactions, as seen in analogous thiazolidinone syntheses . Key parameters include:
  • Stoichiometry : Maintain a 1:1.5 molar ratio between the primary amine and chloroacetylated intermediates to minimize side products.
  • Reaction Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) can track reaction progress .
  • Workup : Quenching with ice water precipitates the product, followed by recrystallization in ethanol for purity.
    Table 1 : Representative Reaction Conditions
ParameterOptimal ValueReference
SolventDMF
TemperatureRoom temperature
Reaction Time6–8 hours

Q. How can researchers ensure purity and validate structural integrity?

  • Methodological Answer :
  • Purity Analysis : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm, using acetonitrile/water (70:30) as the mobile phase, can detect impurities ≤0.1% .
  • Structural Validation : Combine 1^1H/13^13C NMR to confirm substituent positions (e.g., methoxy and chlorophenyl groups) and mass spectrometry (HRMS) for molecular weight verification .

Advanced Research Questions

Q. How can solvent systems or catalysts be modified to address low yields in large-scale synthesis?

  • Methodological Answer : Low yields often stem from poor solubility or side reactions. Advanced strategies include:
  • Alternative Solvents : Replace DMF with ionic liquids (e.g., [BMIM][BF4_4]) to enhance solubility and reduce toxicity .
  • Catalytic Systems : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to accelerate nucleophilic substitutions .
  • Process Simulation : Computational tools (e.g., Aspen Plus) model solvent-catalyst interactions to predict optimal conditions .

Q. What methodologies resolve contradictions between predicted and observed biological activity?

  • Methodological Answer : Discrepancies may arise from stereochemical or conformational factors. Advanced approaches include:
  • Molecular Dynamics (MD) Simulations : Compare the compound’s binding affinity with target receptors (e.g., enzymes) under physiological conditions .
  • X-ray Crystallography : Resolve 3D structures to identify non-covalent interactions (e.g., hydrogen bonds with thioxomethyl groups) .
  • SAR Studies : Synthesize analogs (e.g., replacing the isoxazole with a thiadiazole) to isolate pharmacophoric features .

Q. How can impurity profiles be rigorously analyzed when scaling up synthesis?

  • Methodological Answer : Scaling up introduces new impurities due to kinetic/thermodynamic shifts. Implement:
  • DoE (Design of Experiments) : Statistically vary parameters (temperature, stirring rate) to identify impurity sources .
  • LC-MS/MS : Couple liquid chromatography with tandem MS to characterize trace impurities (e.g., dimethoxy-phenyl degradation products) .
  • Stability Studies : Accelerated degradation under heat/light exposes latent impurities for quantification .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data (e.g., NMR shifts)?

  • Methodological Answer : Contradictions may arise from solvent effects or tautomerism. Solutions include:
  • Variable Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism in the formamide group) .
  • Deuterated Solvent Comparison : Compare 1^1H NMR in DMSO-d6_6 vs. CDCl3_3 to isolate solvent-induced shifts .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1^1H and 13^13C nuclei .

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